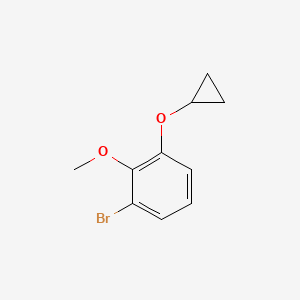

1-Bromo-3-cyclopropoxy-2-methoxybenzene

Description

1-Bromo-3-cyclopropoxy-2-methoxybenzene is a brominated aromatic compound featuring a cyclopropoxy substituent at the 3-position and a methoxy group at the 2-position. For instance, 1-bromo-3-isopropoxy-2-methoxybenzene (CAS 1204299-41-1) shares a similar backbone but substitutes cyclopropoxy with isopropoxy, yielding a molecular formula of C₁₀H₁₃BrO₂ and a molecular weight of 245.116 g/mol . The cyclopropoxy group introduces steric and electronic effects distinct from linear alkoxy substituents, influencing solubility, reactivity, and synthetic pathways.

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

1-bromo-3-cyclopropyloxy-2-methoxybenzene |

InChI |

InChI=1S/C10H11BrO2/c1-12-10-8(11)3-2-4-9(10)13-7-5-6-7/h2-4,7H,5-6H2,1H3 |

InChI Key |

VYJWFMPSOJKPHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1Br)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-cyclopropoxy-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-cyclopropoxy-2-methoxybenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-cyclopropoxy-2-methoxybenzene can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as 3-cyclopropoxy-2-methoxybenzene derivatives.

Oxidation: Formation of 3-cyclopropoxy-2-methoxybenzaldehyde or 3-cyclopropoxy-2-methoxybenzoic acid.

Reduction: Formation of 3-cyclopropoxy-2-methoxybenzene.

Scientific Research Applications

1-Bromo-3-cyclopropoxy-2-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Potential use in the development of bioactive compounds and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopropoxy-2-methoxybenzene depends on its specific application

Bromine atom: Can participate in halogen bonding and electrophilic interactions.

Cyclopropoxy group: Provides steric hindrance and can influence the compound’s reactivity and binding affinity.

Methoxy group: Acts as an electron-donating group, affecting the compound’s electronic properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key analogs and their substituent-driven differences are summarized below:

Solubility and Stability

- The cyclopropoxy group’s rigid, non-planar structure reduces solubility in water compared to linear alkoxy substituents (e.g., isopropoxy). However, it enhances stability against hydrolytic cleavage due to reduced ring strain compared to smaller cyclic ethers .

- The nitro-substituted analog (CAS 1224629-07-5) exhibits lower thermal stability, decomposing at temperatures above 150°C, whereas methoxy- and cyclopropoxy-substituted bromobenzenes remain stable up to 200°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.